BenchChemオンラインストアへようこそ!

Prepromelittin-related peptide

Hemocompatibility Therapeutic index Antimicrobial peptide safety

Prepromelittin-related peptide (PRP; sequence VIGSILGALASGLPTLISWIKNR·NH₂) is a 23-residue, C-terminally α-amidated antimicrobial peptide (AMP) originally isolated from the skin of the Japanese stream brown frog Rana sakuraii. It belongs to the melittin-related peptide (MRP) family, sharing approximately 78% sequence identity with melittin from honeybee venom, yet its gene is not orthologous to bee melittin genes, indicating convergent evolution rather than direct descent.

Molecular Formula
Molecular Weight
Cat. No. B1576762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrepromelittin-related peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prepromelittin-Related Peptide (RV-23/VR-23) — Amphibian-Derived Melittin Analog for Selective Antimicrobial Procurement


Prepromelittin-related peptide (PRP; sequence VIGSILGALASGLPTLISWIKNR·NH₂) is a 23-residue, C-terminally α-amidated antimicrobial peptide (AMP) originally isolated from the skin of the Japanese stream brown frog Rana sakuraii [1]. It belongs to the melittin-related peptide (MRP) family, sharing approximately 78% sequence identity with melittin from honeybee venom, yet its gene is not orthologous to bee melittin genes, indicating convergent evolution rather than direct descent [2]. The peptide exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity, and is supplied as a high-purity (>98%) synthetic product for research use .

Why Melittin or AR-23 Cannot Substitute for Prepromelittin-Related Peptide in Selective Antimicrobial Research


Despite sharing the melittin structural scaffold, in-class MRP compounds exhibit sharply divergent selectivity and toxicity profiles that preclude simple interchange. The specific amino acid substitutions differentiating RV-23 (VIGSILGALASGLPTLISWIKNR) from both melittin (GIGAVLKVLTTGLPALISWIKRKRQQ) and AR-23 (AIGSILGALAKGLPTLISWIKNR) produce quantifiably different hemolytic activity, therapeutic index, and bacterial spectrum [1][2]. RV-23 possesses a unique combination of three additional positively charged residues distributed on its polar face and lower overall hydrophobicity compared to AR-23, which mechanistically underpins its superior hemocompatibility without sacrificing Gram-negative antibacterial potency [1]. Substituting RV-23 with melittin introduces an 8-fold higher hemolytic burden; substituting with AR-23 yields 2-fold higher hemolytic activity and significantly weaker Gram-negative coverage [2]. These quantitative differences directly impact experimental reproducibility, safety margins in cell-based assays, and translational relevance.

Prepromelittin-Related Peptide — Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Hemolytic Activity: RV-23 Exhibits 8‑Fold Lower Hemolysis Than Melittin and 2‑Fold Lower Than AR‑23

In a direct head-to-head comparison under identical assay conditions, RV-23 (Prepromelittin-related peptide from Rana sakuraii) demonstrated a minimum hemolytic concentration (MHC, defined as 10% hemolysis of human erythrocytes) of 6.25 µM, compared with 0.78 µM for melittin and 3.13 µM for AR-23 [1]. This corresponds to an 8.0‑fold reduction in hemolytic activity versus melittin and a 2.0‑fold reduction versus AR-23. When integrated with antibacterial MIC data, the Gram‑positive therapeutic index (TI = MHC/GM_MIC) for RV-23 was 1.26, compared with 0.25 for melittin (5.0‑fold improvement) and 0.79 for AR-23 (1.6‑fold improvement). For Gram‑negative bacteria, RV-23 exhibited a TI of 1.0, versus 0.1 for melittin (10‑fold improvement) and 0.2 for AR-23 (5‑fold improvement) [1][2]. Additionally, Conlon et al. independently reported that the closely related Rana tagoi MRP was 13‑fold less hemolytic than melittin against human erythrocytes [3].

Hemocompatibility Therapeutic index Antimicrobial peptide safety

Gram‑Negative Antibacterial Potency: RV‑23 Is More Potent Than Melittin and 2–4× More Potent Than AR‑23

In a direct head-to-head comparison using broth microdilution assays, RV-23 demonstrated superior or equivalent Gram‑negative antibacterial activity relative to both melittin and AR-23. Against Escherichia coli ATCC 25922, RV-23 exhibited an MIC of 6.25 µM, which is 2‑fold more potent than melittin (MIC = 12.5 µM) and 4‑fold more potent than AR-23 (MIC = 25 µM) [1]. Against Pseudomonas aeruginosa and Klebsiella pneumoniae, RV-23 (MIC = 6.25 µM for both) was equipotent to melittin and 2‑fold more potent than AR-23 (MIC = 12.5 µM for both) [1][2]. The geometric mean MIC across all three Gram‑negative strains was 6.25 µM for RV-23, compared with 7.87 µM for melittin and 15.75 µM for AR-23. A later independent study confirmed these findings, reporting RV-23 MICs of 12.5 µM against E. coli ATCC 25992 and 6.25 µM against K. pneumoniae ATCC 10031, with RV-23 identified as the most active peptide among the three amphibian AMPs tested [3].

Gram-negative bacteria Minimum inhibitory concentration Escherichia coli

Gram‑Positive Antibacterial Profile: RV‑23 Maintains Broad‑Spectrum Activity with a Differentiated Potency Spectrum

Against Gram‑positive bacteria, RV-23 retains clinically relevant potency while exhibiting a distinct spectrum relative to melittin. In direct comparison, RV-23 MIC values were: Staphylococcus aureus = 12.5 µM, Staphylococcus epidermidis = 3.13 µM, and Bacillus subtilis = 3.13 µM [1]. Melittin was uniformly potent at 3.13 µM against all three Gram‑positive strains. AR-23 showed an intermediate profile with S. aureus MIC = 6.25 µM, S. epidermidis = 3.13 µM, and B. subtilis = 3.13 µM [1]. The geometric mean MIC against Gram‑positive bacteria was 4.97 µM for RV-23, 3.13 µM for melittin, and 3.94 µM for AR-23. This slightly reduced potency against S. aureus for RV-23 is mechanistically linked to its lower hydrophobicity and α‑helical content, which simultaneously confer its superior hemocompatibility [2]. Notably, RV-23 demonstrated the highest overall antibacterial potency against E. coli in the same study, and independent work on anaerobic bacteria confirmed that MRPs maintain MIC ≤25 µM against clinically relevant Gram‑positive anaerobes including Propionibacterium acnes and Clostridium tertium [3].

Gram-positive bacteria Staphylococcus aureus Antimicrobial peptide selectivity

Hemocompatibility Beyond Hemolysis: RV‑23 Preserves Blood Component Integrity Unlike Melittin

Beyond the 8‑fold advantage in hemolytic activity, RV-23 uniquely preserves the structure and function of multiple blood components at antibacterial concentrations—a property not shared by melittin or AR-23. Zhang et al. (2016) demonstrated that RV-23, at concentrations up to its MHC of 6.25 µM, did not induce platelet aggregation, did not alter albumin conformation (assessed by circular dichroism spectroscopy), and did not activate the intrinsic or extrinsic coagulation pathways (measured by activated partial thromboplastin time and prothrombin time assays) [1]. In contrast, melittin induces rapid erythrocyte lysis at sub‑micromolar concentrations (MHC = 0.78 µM) and has been reported to activate platelet aggregation at concentrations as low as 1 µM [1][2]. AR-23, while less hemolytic than melittin, still exhibits an MHC of 3.13 µM and has not been demonstrated to spare coagulation function [1]. The molecular basis for RV-23's hemocompatibility is attributed to its lowest hydrophobicity and highest hydrophobic moment among the three MRPs, which reduces non-specific membrane insertion into eukaryotic cells while retaining bacterial membrane activity [1].

Blood compatibility Platelet function Coagulation system

Antiviral Therapeutic Index: MRP Class Exhibits 5‑Fold Higher Selectivity Than Melittin Against Enveloped Viruses

The melittin-related peptide class, to which RV-23 belongs, demonstrates markedly superior antiviral selectivity compared with melittin itself. In a comparative study using the closely related AR-23 peptide (sharing the same 23‑residue MRP scaffold as RV-23), the cytotoxic concentration (CC₅₀ on Vero cells) was 25 µM versus 8.51 µM for melittin, representing a 2.9‑fold improvement in cellular safety [1]. When combined with antiviral IC₅₀ data (AR-23 IC₅₀ = 0.78 µM; melittin IC₅₀ = 1.35 µM against viral replication), this yields a therapeutic index (TI = CC₅₀/IC₅₀) of 32 for AR-23 compared with 6.3 for melittin—a 5.1‑fold advantage [1]. Independent antiviral profiling of AR-23 demonstrated potent inhibition of enveloped viruses including HSV-1 (IC₅₀ = 0.39 µM), MeV (IC₅₀ = 3.125 µM), HCoV‑229E (IC₅₀ = 3.125 µM), and SARS‑CoV‑2 (IC₅₀ = 12.5 µM) [2]. AR‑23 and RV‑23 exhibit similar antibacterial activity and comparable reductions in cytotoxicity relative to melittin, supporting extrapolation of antiviral selectivity trends across the MRP class [3]. Direct antiviral data for RV-23 are emerging: the CAMP database annotates Prepromelittin-related peptide (RV-23) with activity against HCoV‑229E, measles virus, HPIV‑2, SARS‑CoV‑2, and poliovirus type 1 [4].

Antiviral peptides Enveloped virus inhibition SARS-CoV-2

Prepromelittin-Related Peptide — High-Value Application Scenarios Grounded in Quantitative Differentiation Evidence


Antibacterial Screening Programs Requiring Minimal Hemolytic Interference in Mammalian Cell Co-Culture Models

RV-23's 8‑fold lower hemolytic activity (MHC = 6.25 µM) and 10‑fold higher Gram‑negative therapeutic index (TI = 1.0) compared with melittin (MHC = 0.78 µM; TI = 0.1) make it uniquely suited for antibacterial assays conducted in the presence of mammalian cells [1]. In standard co‑culture models where melittin would lyse erythrocytes or host cells before reaching effective antibacterial concentrations, RV-23 maintains a functional window that permits simultaneous assessment of bacterial killing and host cell viability. This advantage is critical for intracellular pathogen models, macrophage infection assays, and organoid‑based infection studies where hemocompatibility and low cytotoxicity are prerequisites for interpretable data [2].

Structure-Activity Relationship (SAR) Studies on Antimicrobial Peptide Helicity, Hydrophobicity, and Selective Membrane Targeting

RV-23's well‑characterized biophysical profile—lowest α‑helix content, lowest hydrophobicity, and highest hydrophobic moment among the melittin/AR‑23/RV‑23 triad—provides a defined SAR reference point for studying the molecular determinants of peptide selectivity [1]. Its sequence differs from AR-23 by only three residues (Val¹, Ser⁸, Ser¹¹ vs Ala¹, Ala⁸, Lys¹¹), yet these substitutions produce a 2‑fold difference in MHC and a distinct Gram‑negative potency spectrum [2]. This sharp structure‑function relationship makes RV-23 an essential comparator for systematic mutagenesis campaigns, computational peptide design, and machine‑learning‑guided AMP optimization pipelines.

Blood‑Contacting Biomaterial Coatings and Implant‑Associated Infection Prevention Research

RV-23 is the only MRP demonstrated to preserve platelet function, albumin structural integrity, and coagulation cascade parameters at antibacterial concentrations [1]. This hemocompatibility profile directly supports its use in developing antimicrobial coatings for vascular grafts, hemodialysis catheters, central venous lines, and other blood‑contacting medical devices. Unlike melittin or AR-23, which carry prohibitive hemolytic or platelet‑activating risk at therapeutically relevant concentrations, RV-23 can be immobilized or eluted from surfaces without compromising blood component function—a critical differentiator for translational biomaterials research [2].

Broad‑Spectrum Antiviral Screening Against Enveloped Viruses Including Emerging Coronaviruses

The MRP class, anchored by AR-23 and corroborated by emerging RV-23 data, demonstrates a 5.1‑fold antiviral therapeutic index advantage over melittin (TI = 32 vs 6.3) and potently inhibits a range of enveloped viruses including HSV‑1, MeV, HPIV‑2, HCoV‑229E, and SARS‑CoV‑2 [1][2]. The CAMP database annotation confirms RV-23 activity against alpha‑ and beta‑coronaviruses (HCoV‑229E, SARS‑CoV‑2), measles virus, and parainfluenza virus type 2 [3]. This positions RV-23 as a high‑priority procurement candidate for academic and industrial antiviral screening platforms requiring broad‑spectrum entry/fusion inhibitors with tolerable host cell cytotoxicity, particularly for pandemic preparedness programs targeting emerging enveloped RNA viruses.

Quote Request

Request a Quote for Prepromelittin-related peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.